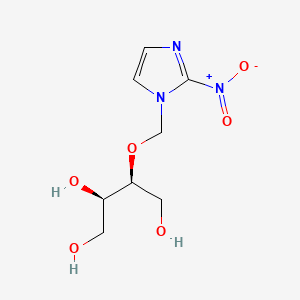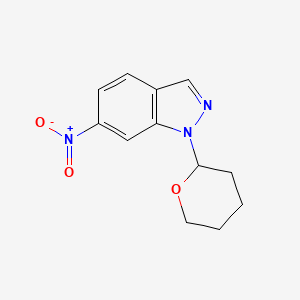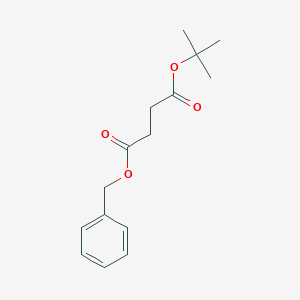
6-Heptenoic acid, 2-(4-pentenyl)-
Vue d'ensemble
Description
6-Heptenoic acid, 2-(4-pentenyl)-: is an organic compound with the molecular formula C12H20O2 . It is a straight-chain terminal alkenoic acid, characterized by the presence of a carboxylic acid group and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Heptenoic acid, 2-(4-pentenyl)- can be synthesized through various methods. One common approach involves the electrochemical oxidation of 6-heptenoic acid adsorbed on a platinum (Pt) electrode surface . Another method includes the preparation of 6-(iodomethyl)-hexanolide via iodo-lactonization .
Industrial Production Methods: While specific industrial production methods for 6-Heptenoic acid, 2-(4-pentenyl)- are not extensively documented, the compound can be produced using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Heptenoic acid, 2-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using electrochemical methods, particularly on platinum electrode surfaces.
Substitution: It can participate in substitution reactions, such as iodo-lactonization, to form different products.
Common Reagents and Conditions:
Oxidation: Platinum electrodes are commonly used for the electrochemical oxidation of this compound.
Substitution: Iodine and lactonization conditions are employed for the preparation of 6-(iodomethyl)-hexanolide.
Major Products:
Applications De Recherche Scientifique
Chemistry: 6-Heptenoic acid, 2-(4-pentenyl)- is used in the preparation of various chemical compounds, including lactones and other derivatives .
Biology and Medicine:
Industry: In the industrial sector, 6-Heptenoic acid, 2-(4-pentenyl)- can be utilized in the production of specialty chemicals and intermediates for various applications .
Mécanisme D'action
The mechanism of action for 6-Heptenoic acid, 2-(4-pentenyl)- primarily involves its chemical reactivity, particularly in oxidation and substitution reactions. The molecular targets and pathways involved in these reactions include the interaction with platinum electrodes for oxidation and the formation of lactones through iodo-lactonization .
Comparaison Avec Des Composés Similaires
- 4-Pentenoic acid
- 5-Hexenoic acid
- 7-Octenoic acid
- 8-Nonenoic acid
- 10-Undecenoic acid
Comparison: 6-Heptenoic acid, 2-(4-pentenyl)- is unique due to its specific structure, which includes a terminal alkenoic acid group and a double bond. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
2-pent-4-enylhept-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-4,11H,1-2,5-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBHISBJKONHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CCCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566245 | |
| Record name | 2-(Pent-4-en-1-yl)hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152568-35-9 | |
| Record name | 2-(Pent-4-en-1-yl)hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















